molecular formula C19H14N2 B14653416 2-(2-Phenylethenyl)-1H-perimidine CAS No. 51784-19-1

2-(2-Phenylethenyl)-1H-perimidine

Katalognummer: B14653416
CAS-Nummer: 51784-19-1
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: LITPBOJXNWUOLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Phenylethenyl)-1H-perimidine: is an organic compound that belongs to the class of perimidines, which are heterocyclic compounds containing a perimidine ring system This compound is characterized by the presence of a phenylethenyl group attached to the perimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethenyl)-1H-perimidine can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a suitable phosphonium ylide and a perimidine derivative can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Wittig reactions. The process requires careful control of reaction conditions, such as temperature, solvent, and the use of appropriate catalysts to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Phenylethenyl)-1H-perimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Phenylethenyl)-1H-perimidine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Phenylethenyl)-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    2-(2-Phenylethyl)chromone: A compound with a similar phenylethyl group but different core structure.

    2-(2-Phenylethyl)imidazole: Another compound with a phenylethyl group attached to an imidazole ring.

Eigenschaften

CAS-Nummer

51784-19-1

Molekularformel

C19H14N2

Molekulargewicht

270.3 g/mol

IUPAC-Name

2-(2-phenylethenyl)-1H-perimidine

InChI

InChI=1S/C19H14N2/c1-2-6-14(7-3-1)12-13-18-20-16-10-4-8-15-9-5-11-17(21-18)19(15)16/h1-13H,(H,20,21)

InChI-Schlüssel

LITPBOJXNWUOLV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC4=C3C(=CC=C4)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.